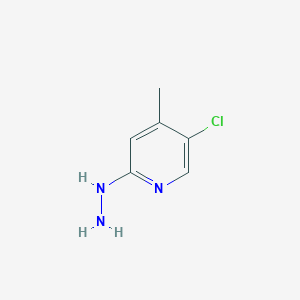

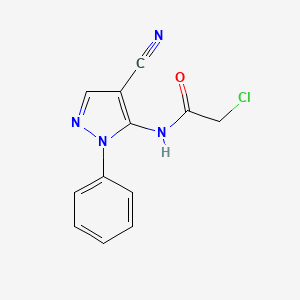

(5-Cloro-4-metilpiridin-2-il)hidrazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Hydrazines, in general, are highly reactive and can easily catch fire . Under acid conditions, hydrazine combines with p-Dimethylaminobenzaldehyde to form a yellow-colored azine complex .

Physical and Chemical Properties Analysis

“(5-Chloro-4-methylpyridin-2-yl)hydrazine” has a molecular weight of 157.6. Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results.

Aplicaciones Científicas De Investigación

- (5-Cloro-4-metilpiridin-2-il)hidrazina y sus derivados han demostrado actividad antimicrobiana. Los investigadores han investigado su eficacia contra bacterias, hongos y otros patógenos. Estos compuestos podrían potencialmente servir como nuevos agentes antimicrobianos en medicina y agricultura .

- Los antioxidantes juegan un papel crucial en la protección de las células contra el daño oxidativo. Algunos estudios sugieren que los derivados de This compound exhiben propiedades antioxidantes. Estos compuestos pueden contribuir a combatir las enfermedades relacionadas con el estrés oxidativo .

- La búsqueda de nuevos antibióticos continúa debido a la aparición de cepas resistentes a los antibióticos. Los investigadores han explorado las propiedades antibacterianas de los derivados de This compound. Estos compuestos podrían potencialmente servir como pistas para desarrollar antibióticos efectivos .

- El cáncer sigue siendo un desafío de salud global. Algunos estudios han investigado el potencial de los derivados de This compound como agentes anticancerígenos. Estos compuestos pueden interferir con el crecimiento de las células cancerosas, lo que los convierte en candidatos interesantes para futuras investigaciones .

- El grupo hidrazina en este compuesto puede formar complejos de coordinación con metales de transición. Los investigadores han explorado la síntesis de complejos metálicos utilizando This compound como ligando. Estos complejos pueden tener aplicaciones en catálisis, ciencia de materiales y química bioinorgánica .

- Las características estructurales de This compound están estrechamente relacionadas con sus propiedades. Los científicos han investigado sus interacciones con objetivos biológicos, incluidas enzimas, receptores y proteínas. Comprender estas interacciones puede guiar el diseño de fármacos y las estrategias terapéuticas .

Propiedades Antimicrobianas

Potencial Antioxidante

Aplicaciones Antibióticas

Investigaciones Anticaancerígenas

Química de Coordinación

Objetivos Biológicos

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

(5-Chloro-4-methylpyridin-2-yl)hydrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the key interactions is with hydrazine-oxidizing enzymes, which are multiheme proteins involved in the oxidation of hydrazine . This interaction is crucial as it affects the enzyme’s activity and, consequently, the biochemical pathways it regulates. Additionally, (5-Chloro-4-methylpyridin-2-yl)hydrazine has been shown to interact with other biomolecules, such as cytochrome c, which acts as an electron acceptor in the oxidation process . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic processes.

Cellular Effects

The effects of (5-Chloro-4-methylpyridin-2-yl)hydrazine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce alterations in cell cycle progression and apoptosis in certain cell lines . The compound’s impact on gene expression is particularly noteworthy, as it can lead to changes in the expression levels of genes involved in critical cellular functions. Furthermore, (5-Chloro-4-methylpyridin-2-yl)hydrazine affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, (5-Chloro-4-methylpyridin-2-yl)hydrazine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. For example, (5-Chloro-4-methylpyridin-2-yl)hydrazine has been shown to inhibit the activity of hydrazine-oxidizing enzymes, thereby affecting the oxidation of hydrazine . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of (5-Chloro-4-methylpyridin-2-yl)hydrazine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and, consequently, its effects on cellular function. Long-term exposure to (5-Chloro-4-methylpyridin-2-yl)hydrazine has been observed to result in sustained alterations in cellular processes, such as prolonged changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of (5-Chloro-4-methylpyridin-2-yl)hydrazine vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, (5-Chloro-4-methylpyridin-2-yl)hydrazine can induce toxic effects, including damage to vital organs and disruption of normal physiological functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

(5-Chloro-4-methylpyridin-2-yl)hydrazine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence the synthesis and degradation of various metabolites by modulating the activity of key enzymes in these pathways . For instance, it can affect the metabolic flux of acylcarnitines, which are important markers in metabolic studies . By altering the activity of enzymes involved in acylcarnitine synthesis and degradation, (5-Chloro-4-methylpyridin-2-yl)hydrazine can impact the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of (5-Chloro-4-methylpyridin-2-yl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of (5-Chloro-4-methylpyridin-2-yl)hydrazine within tissues can influence its biochemical activity and its effects on cellular function. Understanding the transport mechanisms and distribution patterns of this compound is crucial for optimizing its use in biochemical and therapeutic applications.

Subcellular Localization

The subcellular localization of (5-Chloro-4-methylpyridin-2-yl)hydrazine is an important factor in determining its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and the cytoplasm . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of (5-Chloro-4-methylpyridin-2-yl)hydrazine can influence its interactions with biomolecules and its overall biochemical activity.

Propiedades

IUPAC Name |

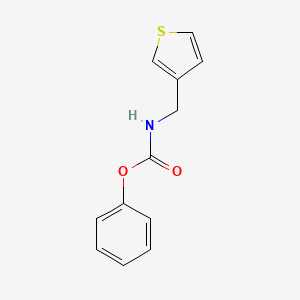

(5-chloro-4-methylpyridin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3H,8H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUJWMPOADWCGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Cl)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301714-09-9 |

Source

|

| Record name | 5-chloro-2-hydrazinyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2561308.png)

![4-piperidin-1-yl-1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2561312.png)

![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)

![N-(4-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2561323.png)